molecular formula C10H7ClN2OS B11700488 (5E)-5-(4-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one

(5E)-5-(4-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B11700488
M. Wt: 238.69 g/mol
InChI Key: VWLLPISBNMJQES-VMPITWQZSA-N
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Description

(5E)-5-(4-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiazolidine derivatives.

    Substitution: The chlorine atom on the benzylidene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of (5E)-5-(4-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(4-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone core with a chlorobenzylidene moiety, which imparts distinct biological activities

Properties

Molecular Formula

C10H7ClN2OS

Molecular Weight

238.69 g/mol

IUPAC Name

(5E)-2-amino-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C10H7ClN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+

InChI Key

VWLLPISBNMJQES-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N=C(S2)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)Cl

Origin of Product

United States

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